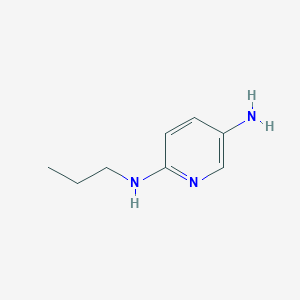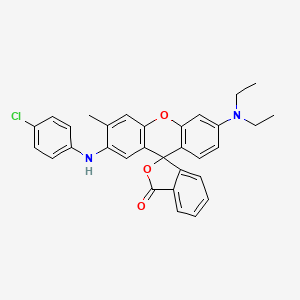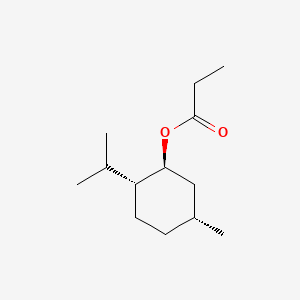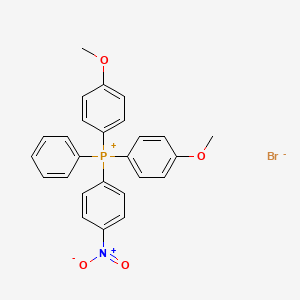
1-(Diisopropylamino)acetylindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diisopropylamino)acetylindoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives It is characterized by the presence of a diisopropylamino group attached to an acetylindoline moiety, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
The synthesis of 1-(Diisopropylamino)acetylindoline hydrochloride typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Diisopropylamino Group: The diisopropylamino group is introduced via nucleophilic substitution reactions, where diisopropylamine reacts with an appropriate electrophilic intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1-(Diisopropylamino)acetylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diisopropylamino group, where nucleophiles such as halides or alkoxides replace the diisopropylamino group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline derivative and acetic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diisopropylamino)acetylindoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex indoline derivatives and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Diisopropylamino)acetylindoline hydrochloride involves its interaction with specific molecular targets and pathways. The diisopropylamino group can act as a nucleophile, participating in various biochemical reactions. The indoline core may interact with biological receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(Diisopropylamino)acetylindoline hydrochloride can be compared with other similar compounds, such as:
1-Acetylindoline: Lacks the diisopropylamino group, resulting in different chemical reactivity and biological activity.
Diisopropylamine: A simpler amine without the indoline core, used primarily as a nucleophile in organic synthesis.
N,N-Diisopropylethylamine: Another diisopropylamine derivative, used as a base in organic reactions.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Propiedades
| 59836-76-9 | |
Fórmula molecular |
C16H25ClN2O |
Peso molecular |
296.83 g/mol |
Nombre IUPAC |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12(2)18(13(3)4)11-16(19)17-10-9-14-7-5-6-8-15(14)17;/h5-8,12-13H,9-11H2,1-4H3;1H |
Clave InChI |
BBHBCMLPOBYSQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](CC(=O)N1CCC2=CC=CC=C21)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








